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Compound of Interest

Compound Name: 1,10-Undecadiene

Cat. No.: B077067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 1,10-
undecadiene, a non-conjugated diene with the chemical formula C₁₁H₂₀. The interpretation of

its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data is detailed below, offering a

foundational understanding for its characterization in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1,10-undecadiene.

Table 1: ¹H NMR Spectral Data of 1,10-Undecadiene
Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~5.8 m 2H - H-2, H-10

~4.9-5.0 m 4H - H-1, H-11

~2.0 m 4H - H-3, H-9

~1.3 m 10H -
H-4, H-5, H-6, H-

7, H-8
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Note: Predicted chemical shifts based on spectroscopic databases and general principles for

terminal alkenes.

Table 2: ¹³C NMR Spectral Data of 1,10-Undecadiene
Chemical Shift (δ) ppm Assignment

~139 C-2, C-10

~114 C-1, C-11

~34 C-3, C-9

~29 C-4, C-5, C-6, C-7, C-8

Note: Predicted chemical shifts based on spectroscopic databases and general principles for

terminal alkenes.

Table 3: FT-IR Spectral Data of 1,10-Undecadiene
Wavenumber (cm⁻¹) Intensity Assignment

~3077 Medium =C-H stretch

2925, 2854 Strong C-H stretch (alkane)

~1641 Medium C=C stretch

~1465 Medium -CH₂- scissoring

~991, ~909 Strong =C-H bend (out-of-plane)

Note: Data sourced from the NIST WebBook and interpreted based on characteristic vibrational

modes for terminal alkenes.

Table 4: Mass Spectrometry Data of 1,10-Undecadiene
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m/z Relative Intensity Proposed Fragment

152 Low [M]⁺ (Molecular Ion)

123 Low [M - C₂H₅]⁺

109 Low [M - C₃H₇]⁺

95 Medium [M - C₄H₉]⁺

81 High [C₆H₉]⁺

67 High [C₅H₇]⁺

55 Very High [C₄H₇]⁺

41 Very High [C₃H₅]⁺

Note: Data sourced from the NIST WebBook (Electron Ionization).[1]

Spectral Interpretation and Structural Elucidation
The collective analysis of the NMR, IR, and Mass Spectra provides a detailed structural

confirmation of 1,10-undecadiene.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,10-undecadiene is characterized by signals indicative of a terminal

alkene. The multiplet at approximately 5.8 ppm is assigned to the internal vinyl protons (H-2

and H-10). The complex multiplet between 4.9 and 5.0 ppm corresponds to the four terminal

vinyl protons (H-1 and H-11). The allylic protons (H-3 and H-9) appear as a multiplet around 2.0

ppm. The large multiplet at approximately 1.3 ppm represents the ten methylene protons of the

long aliphatic chain.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum further supports the structure. The signals for the sp² hybridized

carbons of the double bonds appear downfield, with the internal carbons (C-2 and C-10) at

approximately 139 ppm and the terminal carbons (C-1 and C-11) at around 114 ppm. The sp³
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hybridized carbons of the aliphatic chain are observed upfield, with the allylic carbons (C-3 and

C-9) at about 34 ppm and the remaining methylene carbons resonating in the 29 ppm region.

FT-IR Spectroscopy
The FT-IR spectrum displays the characteristic vibrational modes of a terminal alkene. The

medium intensity peak at approximately 3077 cm⁻¹ is attributed to the stretching of the sp² C-H

bonds. The strong absorptions at 2925 and 2854 cm⁻¹ are due to the stretching of the sp³ C-H

bonds in the alkyl chain. The C=C stretching vibration is observed as a medium intensity band

around 1641 cm⁻¹. The strong bands at approximately 991 and 909 cm⁻¹ are characteristic

out-of-plane bending vibrations for a monosubstituted alkene.

Mass Spectrometry
The electron ionization (EI) mass spectrum of 1,10-undecadiene shows a molecular ion peak

[M]⁺ at m/z 152, corresponding to its molecular weight. The fragmentation pattern is typical for

a long-chain hydrocarbon with terminal double bonds. The most abundant fragments are

observed at m/z 41 ([C₃H₅]⁺) and 55 ([C₄H₇]⁺), which are stable allylic and homoallylic

carbocations, respectively. The series of peaks separated by 14 mass units (CH₂) further

confirms the presence of the long alkyl chain.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 1,10-undecadiene is prepared by dissolving

approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform

(CDCl₃) within a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition:

A standard single-pulse experiment is performed.
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Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-4 seconds.

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR experiment is conducted.

Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5

seconds, and an acquisition time of 1-2 seconds.

A larger number of scans (e.g., 512 to 1024) is necessary due to the lower natural

abundance of the ¹³C isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A thin film of neat 1,10-undecadiene is prepared between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

Data Acquisition:

A background spectrum of the clean salt plates is first collected.

The sample is then placed in the spectrometer's sample compartment.

The spectrum is typically acquired over the range of 4000 to 400 cm⁻¹.

An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)
Sample Introduction: A small amount of 1,10-undecadiene is introduced into the mass

spectrometer via a gas chromatography (GC) system or a direct insertion probe.

Instrumentation: An electron ionization (EI) mass spectrometer is used.

Ionization: The sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The abundance of each ion is measured by a detector, and the data is plotted as

a mass spectrum.

Visualizations
Logical Relationship of Spectroscopic Data to Structure
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1,10-Undecadiene Structure

Spectroscopic Techniques

Spectral Features
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Caption: Correlation of 1,10-undecadiene's structure with its key spectroscopic features.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b077067?utm_src=pdf-body-img
https://www.benchchem.com/product/b077067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Spectroscopic Analysis

NMR Analysis FT-IR Analysis Mass Spec Analysis

1,10-Undecadiene
(Neat Liquid)

Dissolve in CDCl3 Prepare Thin Film Introduce into MS

Acquire 1H & 13C Spectra

Process & Analyze Data

Comprehensive
Structural Elucidation

Acquire Spectrum

Analyze Vibrational Modes

Electron Ionization (EI)

Analyze Fragmentation
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Caption: Workflow for the complete spectroscopic characterization of 1,10-undecadiene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b077067#1-10-undecadiene-spectral-data-
interpretation-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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